Mutagenicity in Salmonella TA98: 6‑Methyl BN21T vs. Non‑Methylated Parent BNTs
In the Salmonella/microsome assay (TA98 with rat‑liver S9 activation), non‑methylated benzo[b]naphtho[1,2‑d]thiophene, benzo[b]naphtho[2,1‑d]thiophene, and benzo[b]naphtho[2,3‑d]thiophene exhibited very weak or no mutagenic activity. By contrast, the 6‑methyl derivative of benzo[b]naphtho[2,1‑d]thiophene (i.e., the target compound) was one of five methyl‑substituted BNTs that demonstrated clear mutagenic activity, albeit only at high S9 concentrations [1].
| Evidence Dimension | Mutagenic activity in Salmonella typhimurium TA98 with metabolic activation |
|---|---|
| Target Compound Data | Positive (mutagenic) at high S9 concentration |
| Comparator Or Baseline | Parent benzo[b]naphtho[1,2-d]thiophene, benzo[b]naphtho[2,1-d]thiophene, and benzo[b]naphtho[2,3-d]thiophene: very weak or no mutagenic activity |
| Quantified Difference | Qualitative positive vs. negative/very weak; specific revertant values not reported in the abstract |
| Conditions | Salmonella typhimurium TA98, rat‑liver homogenate (S9) metabolic activation |
Why This Matters
This demonstrates that methylation at the 6‑position converts a non‑mutagenic PASH scaffold into a mutagenic agent, which is critical for prioritizing compounds in environmental risk assessment and for selecting the correct isomer as a positive control in mutagenicity assays.
- [1] McFall T, Booth GM, Lee ML, Tominaga Y, Pratap R, Tedjamulia M. Mutagenic activity of methyl-substituted tri- and tetracyclic aromatic sulfur heterocycles. Mutat Res. 1984;135(2):97-103. doi:10.1016/0165-1218(84)90161-7 View Source
